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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-4-

methylpiperazine

Cat. No.: B177953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Bromophenyl)-4-methylpiperazine is a key building block in medicinal chemistry, serving

as a versatile intermediate in the synthesis of a wide array of pharmacologically active

compounds. Its rigid piperazine core and the reactive bromophenyl moiety make it an ideal

scaffold for the development of novel therapeutics, particularly those targeting the central

nervous system. This document provides detailed application notes on its use as a

pharmaceutical intermediate, comprehensive experimental protocols for its synthesis and

subsequent derivatization, and visual representations of relevant biological pathways and

experimental workflows.

Physicochemical Properties and Data
1-(4-Bromophenyl)-4-methylpiperazine is a solid at room temperature with the following

properties:
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Property Value

Molecular Formula C₁₁H₁₅BrN₂

Molecular Weight 255.15 g/mol

CAS Number 130307-08-3

Appearance White to off-white crystalline powder

Melting Point 110–113°C[1]

Solubility
Soluble in DMSO, methanol, and

dichloromethane; slightly soluble in water[1]

Applications in Pharmaceutical Synthesis
The N-arylpiperazine motif is a privileged structure in drug discovery, known to interact with

various G-protein coupled receptors (GPCRs). 1-(4-Bromophenyl)-4-methylpiperazine is a

valuable intermediate for the synthesis of compounds targeting dopamine and serotonin

receptors, which are crucial in the pathophysiology of numerous neurological and psychiatric

disorders.[2][3]

Key Therapeutic Areas:

Antipsychotics: The phenylpiperazine structure is a common feature in both typical and

atypical antipsychotic drugs that antagonize dopamine receptors (e.g., D2, D3, D4).[3]

Antidepressants: Derivatives of this intermediate can modulate serotonin receptors (e.g., 5-

HT1A, 5-HT2A) and transporters, which is a primary mechanism of action for many

antidepressant medications.[2]

Anxiolytics: Modulation of serotonin receptors by compounds derived from this intermediate

can also produce anxiolytic effects.

Other CNS Disorders: The versatility of the scaffold allows for its use in developing

treatments for other conditions such as Parkinson's disease and Alzheimer's disease.[4]
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Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine
A reliable two-step synthesis of 1-(4-Bromophenyl)-4-methylpiperazine can be achieved via

an initial Buchwald-Hartwig amination to form the C-N bond, followed by a reductive amination

to introduce the N-methyl group.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of

carbon-nitrogen bonds.

Materials:

1,4-Dibromobenzene

Piperazine

Palladium(II) acetate (Pd(OAc)₂)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-

dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II)

acetate (0.02 eq), and XPhos (0.04 eq).

Add anhydrous toluene to the flask.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-(4-

bromophenyl)piperazine.

Step 2: Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine via Reductive Amination

This reaction introduces the methyl group onto the secondary amine of the piperazine ring.

Materials:

1-(4-Bromophenyl)piperazine

Formaldehyde (37% solution in water)

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Protocol:
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Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane in a round-bottom

flask.

Add formaldehyde solution (1.1 eq) to the mixture and stir at room temperature for 1 hour.

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or

LC-MS.

Once the reaction is complete, quench with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30

mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to yield 1-(4-
bromophenyl)-4-methylpiperazine.

Quantitative Data Summary for Synthesis:

Step Reaction Reactants Product Yield (%) Purity (%)

1

Buchwald-

Hartwig

Amination

1,4-

Dibromobenz

ene,

Piperazine

1-(4-

Bromophenyl

)piperazine

85-95 >95

2
Reductive

Amination

1-(4-

Bromophenyl

)piperazine,

Formaldehyd

e

1-(4-

Bromophenyl

)-4-

methylpipera

zine

80-90 >98

Derivatization via Suzuki Coupling
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The bromo-substituent on the phenyl ring provides a handle for further functionalization, most

commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.

This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to a

diverse library of potential drug candidates.

Materials:

1-(4-Bromophenyl)-4-methylpiperazine

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Sodium carbonate (Na₂CO₃)

Toluene

Ethanol

Water

Protocol:

In a round-bottom flask, dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.0 eq) and

the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-16 hours, monitoring by

TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with water.

Extract the product with ethyl acetate (3 x 40 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of 1-(4-
Bromophenyl)-4-methylpiperazine
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Step 1: Buchwald-Hartwig Amination

Step 2: Reductive Amination

1,4-Dibromobenzene +
Piperazine

Pd(OAc)2, XPhos,
NaOtBu, Toluene, 100°C

1-(4-Bromophenyl)piperazine

Sodium Triacetoxyborohydride,
DCM, Room Temp.

Formaldehyde

1-(4-Bromophenyl)-4-methylpiperazine
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1-(4-Bromophenyl)-4-methylpiperazine

Suzuki or other
Cross-Coupling Reactions

Library of Arylpiperazine
Derivatives

High-Throughput Screening
(e.g., Receptor Binding Assays)

Hit Compound Identification

Lead Optimization
(Structure-Activity Relationship)

Preclinical Drug Candidate
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(GPCR)

Activates
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Protein Kinase A
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Downstream Signaling
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Serotonin (5-HT)

5-HT1A Receptor
(GPCR)

Activates

Gi Protein

Activates

Adenylyl Cyclase
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cAMP

Converts ATP to

Protein Kinase A

Activates
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Modulates

Arylpiperazine Agonist
(derived from intermediate)

Activates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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